Technical Guide: 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1)
Technical Guide: 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1)
The following technical guide details the chemical profile, synthesis, and application of 2-Bromo-6-methoxynaphthalen-1-ol (CAS 857091-19-1).
Executive Summary
2-Bromo-6-methoxynaphthalen-1-ol is a specialized naphthalene building block distinct from common Naproxen precursors. Unlike its non-hydroxylated analog (2-bromo-6-methoxynaphthalene), this compound possesses an orthogonal dual-functionalization handle: a phenolic hydroxyl group at C1 and a bromide at C2. This substitution pattern renders it an essential scaffold for the synthesis of axially chiral biaryls (e.g., Gilvocarcin class antibiotics) and novel antimicrobial agents. Its utility lies in its ability to undergo site-selective metal-catalyzed cross-couplings (Suzuki-Miyaura) and etherifications, facilitating the construction of complex pharmacophores.
Chemical Profile & Identification
| Property | Specification |
| CAS Number | 857091-19-1 |
| IUPAC Name | 2-Bromo-6-methoxynaphthalen-1-ol |
| Molecular Formula | C₁₁H₉BrO₂ |
| Molecular Weight | 253.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 84–85 °C |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Sparingly soluble in water |
| Key Functional Groups | Phenol (C1), Aryl Bromide (C2), Methyl Ether (C6) |
Synthesis & Production Protocol
The most robust and regioselective synthesis of CAS 857091-19-1 avoids the direct bromination of phenols, which often yields inseparable isomeric mixtures. Instead, a dehydrogenative aromatization strategy starting from 6-methoxy-1-tetralone is employed. This method ensures exclusive C2 bromination.
Core Reaction Scheme
The synthesis proceeds via the formation of a gem-dibromo ketone intermediate, followed by base-mediated elimination and tautomerization.
Figure 1: Regioselective synthesis pathway via aromatization of tetralone derivatives.
Detailed Experimental Protocol
Step 1: Synthesis of 2,2-Dibromo-6-methoxy-1-tetralone
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Preparation: Dissolve 6-methoxy-1-tetralone (1.0 eq) in chloroform (CHCl₃) [0.5 M concentration].
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Bromination: Add Bromine (Br₂) (2.1 eq) dropwise over 60 minutes at room temperature.
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Note: Shield the reaction vessel from light to prevent radical side reactions.
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Reaction: Stir the mixture overnight (12–16 hours) at ambient temperature.
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Workup: Wash the organic phase with 0.1 M aqueous NaHCO₃ (3x) to neutralize HBr. Dry over anhydrous MgSO₄ and concentrate in vacuo.
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Output: 2,2-Dibromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (typically >90% yield).
Step 2: Aromatization to 2-Bromo-6-methoxynaphthalen-1-ol
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Solvation: Dissolve the crude dibromo intermediate (from Step 1) in Acetonitrile (MeCN) [0.15 M].
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Elimination: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) in a single portion.
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Heating: Heat the mixture to 45 °C and stir for 1 hour under Nitrogen atmosphere.
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Quench & Isolation: Cool to room temperature. Dilute with EtOAc and wash with 1 M HCl (to remove DBU) followed by brine.
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Purification: Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).
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Yield: Expect 45–60% isolated yield of the off-white solid.
Analytical Validation (QC)
To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.
| Nucleus | Shift (δ ppm) | Assignment | Multiplicity |
| ¹H NMR | 8.12 | C8-H | Doublet (d) |
| (400 MHz, CDCl₃) | 7.65 | C4-H | Doublet (d) |
| 7.45 | C3-H | Doublet (d) | |
| 7.20 | C5-H | Doublet of Doublets (dd) | |
| 7.12 | C7-H | Doublet (d) | |
| 6.01 | -OH | Singlet (s, broad) | |
| 3.92 | -OCH₃ | Singlet (s) | |
| ¹³C NMR | 157.8 | C6 (C-OMe) | Quaternary |
| 147.2 | C1 (C-OH) | Quaternary | |
| 106.8 | C2 (C-Br) | Quaternary |
Data correlated with literature standards [1, 2].
Applications in Drug Discovery
This compound serves as a "linchpin" intermediate, primarily due to the ortho-bromo-phenol motif which allows for sequential functionalization.
Axially Chiral Biaryls (Gilvocarcin M)
The 2-bromo-1-naphthol core is critical for synthesizing Gilvocarcin class antibiotics. The bromine atom facilitates a Suzuki-Miyaura coupling to install a sterically hindered aryl group, creating an axis of chirality. The adjacent hydroxyl group is often protected (e.g., with TBS or MOM) to direct the stereoselectivity of subsequent glycosylation or cyclization steps.
Pharmacophore Workflow
The following diagram illustrates how CAS 857091-19-1 is utilized to generate diverse bioactive scaffolds.
Figure 2: Divergent synthesis applications in medicinal chemistry.
Safety & Handling
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Hazards: The compound is an aryl bromide and phenol derivative. It acts as a skin and eye irritant. The synthesis involves Bromine (Br₂) , which is highly corrosive and volatile; all bromination steps must be performed in a functioning fume hood.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; protect from light.
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Disposal: Halogenated organic waste.
References
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Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. Source: Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668.
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Studies Toward the Synthesis of Gilvocarcin Natural Products. Source: Dissertation, LMU München, 2021 (Cited in search results).
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Regioselective Synthesis of 2-Bromo-1-naphthols. Source: Tetrahedron Letters, 2005, 46, 4187–4191.[3][4]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
